molecular formula C22H25N3O3S2 B11243320 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylbutanamide

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylbutanamide

Cat. No.: B11243320
M. Wt: 443.6 g/mol
InChI Key: NDAYLYAWLIMBNS-UHFFFAOYSA-N
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Description

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylbutanamide is a complex organic compound with a molecular formula of C22H25N3O3S2. This compound is known for its unique structural features, which include a quinoline ring system substituted with dimethylsulfamoyl and methyl groups, and a butanamide moiety linked to a phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Sulfanyl and Dimethylsulfamoyl Groups: The sulfanyl group can be introduced via nucleophilic substitution reactions, while the dimethylsulfamoyl group is typically added through sulfonation reactions using dimethylsulfamoyl chloride.

    Formation of the Butanamide Moiety: The butanamide moiety is introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the sulfanyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, DMF (dimethylformamide).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted quinoline derivatives.

Scientific Research Applications

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide
  • 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones
  • N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

What sets 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylbutanamide apart from similar compounds is its unique combination of functional groups and structural features. The presence of both the quinoline ring and the butanamide moiety, along with the dimethylsulfamoyl and sulfanyl groups, gives it distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-phenylbutanamide

InChI

InChI=1S/C22H25N3O3S2/c1-5-20(22(26)23-16-9-7-6-8-10-16)29-21-13-15(2)18-14-17(11-12-19(18)24-21)30(27,28)25(3)4/h6-14,20H,5H2,1-4H3,(H,23,26)

InChI Key

NDAYLYAWLIMBNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N(C)C)C(=C2)C

Origin of Product

United States

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